3,6-Dichloropyrene-1,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dichloropyrene-1,8-dione is a polycyclic aromatic compound with significant applications in various fields due to its unique chemical properties. It is a derivative of pyrene, a well-known aromatic hydrocarbon, and is characterized by the presence of chlorine atoms at the 3 and 6 positions and carbonyl groups at the 1 and 8 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloropyrene-1,8-dione typically involves the chlorination of pyrene followed by oxidation. One common method is the direct chlorination of pyrene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 3 and 6 positions. The resulting 3,6-dichloropyrene is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to form this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient chlorination and oxidation. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3,6-Dichloropyrene-1,8-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more highly oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming dihydroxy derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Higher oxidized pyrene derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted pyrene derivatives depending on the nucleophile used.
Scientific Research Applications
3,6-Dichloropyrene-1,8-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its interactions with biological molecules and potential as a fluorescent probe.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and photoconductors.
Mechanism of Action
The mechanism of action of 3,6-Dichloropyrene-1,8-dione involves its ability to interact with various molecular targets through non-covalent interactions such as π-π stacking and hydrophobic interactions. These interactions can affect the function of biological molecules and pathways, leading to various biological effects. The compound’s photophysical properties also make it useful in applications requiring fluorescence .
Comparison with Similar Compounds
Similar Compounds
3,6-Dibromopyrene-1,8-dione: Similar structure but with bromine atoms instead of chlorine.
1,3,6,8-Tetrachloropyrene: Contains four chlorine atoms at different positions.
3,6-Dichloropyrene: Lacks the carbonyl groups present in 3,6-Dichloropyrene-1,8-dione.
Uniqueness
This compound is unique due to the presence of both chlorine atoms and carbonyl groups, which confer distinct chemical reactivity and photophysical properties. This makes it particularly valuable in applications requiring specific interactions and fluorescence characteristics .
Properties
CAS No. |
18206-66-1 |
---|---|
Molecular Formula |
C16H6Cl2O2 |
Molecular Weight |
301.1 g/mol |
IUPAC Name |
3,6-dichloropyrene-1,8-dione |
InChI |
InChI=1S/C16H6Cl2O2/c17-11-5-13(19)9-3-4-10-14(20)6-12(18)8-2-1-7(11)15(9)16(8)10/h1-6H |
InChI Key |
OFJZZOYPVYOVFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=CC=C4C3=C1C(=CC4=O)Cl)C(=O)C=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.